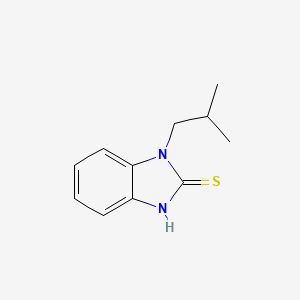

1-Isobutyl-1H-benzimidazole-2-thiol

Description

BenchChem offers high-quality 1-Isobutyl-1H-benzimidazole-2-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Isobutyl-1H-benzimidazole-2-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-methylpropyl)-1H-benzimidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S/c1-8(2)7-13-10-6-4-3-5-9(10)12-11(13)14/h3-6,8H,7H2,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDEPCYZELSULEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=CC=CC=C2NC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Isobutyl-1H-benzimidazole-2-thione: Structural Identity, Synthesis, and Characterization

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of 3-isobutyl-1H-benzimidazole-2-thione , a privileged scaffold in medicinal chemistry and materials science.[1][2] Often ambiguous due to tautomerism and variable numbering conventions, this molecule represents a critical intermediate in the development of antioxidants, antimicrobial agents, and non-nucleoside antiviral drugs. This document standardizes the nomenclature, details the thione-thiol tautomeric equilibrium, and provides a validated protocol for its synthesis and characterization.

Structural Identity & Nomenclature

The Numbering Ambiguity (1- vs. 3-isobutyl)

The designation "3-isobutyl" often arises from a historical or specific tautomer-based numbering convention.[1][2] However, according to rigorous IUPAC rules for the preferred thione tautomer, the substituent is placed at position 1.

-

If named as a thione (C=S): The nitrogen bearing the hydrogen is N3, and the substituted nitrogen is N1.[2]

-

If named as a thiol (C-SH): The heterocyclic ring is aromatic (benzimidazole), and the substituent position depends on the tautomer fixed by the observer, but typically defaults to position 1 for the alkyl group.[2]

Tautomerism: Thione vs. Thiol

In the solid state and in polar solvents, the thione form is thermodynamically dominant.[2] The "mercapto" (thiol) form is often a transient species in solution or trapped via S-alkylation.[2]

Key Insight: Researchers must be aware that while many catalogs list these as "2-mercaptobenzimidazoles," the actual species present in the vial is almost exclusively the benzimidazole-2-thione .[1][2]

Synonyms and Identifiers

| Identifier Type | Value / Name |

| Systematic Name | 1-isobutyl-1,3-dihydro-2H-benzimidazole-2-thione |

| Common Alias | 1-isobutyl-2-mercaptobenzimidazole |

| CAS RN (Parent) | 583-39-1 (for unsubstituted 2-mercaptobenzimidazole; specific isobutyl derivatives vary by catalog) |

| IUPAC Alias | 1-(2-methylpropyl)-1,3-dihydro-2H-benzimidazole-2-thione |

| Core Scaffold | Benzimidazole-2-thione |

Tautomeric Equilibrium & Pathway Visualization[1][2]

The following diagram illustrates the critical equilibrium between the thione and thiol forms, which dictates the reactivity of the molecule (e.g., N-alkylation vs. S-alkylation).

Figure 1: Tautomeric equilibrium favoring the thione form in standard conditions.

Physicochemical Characterization

To validate the identity of 3-isobutyl-1H-benzimidazole-2-thione, researchers should look for specific spectroscopic signatures that distinguish it from the unsubstituted parent or S-alkylated byproducts.[1][2]

Spectroscopic Signatures

| Technique | Signal | Assignment | Interpretation |

| ¹H NMR | δ 12.0–13.0 ppm (s, 1H) | N-H | Broad singlet; confirms thione form (NH present).[1][2] Disappears in D₂O exchange. |

| ¹H NMR | δ 4.0–4.2 ppm (d, 2H) | N-CH ₂-CH | Doublet characteristic of the isobutyl methylene linked to Nitrogen.[1] |

| ¹³C NMR | δ ~168–170 ppm | C =S | Diagnostic downfield shift. If S-alkylated, this shifts upfield to ~150 ppm.[1][2] |

| IR | 1100–1200 cm⁻¹ | C=S stretch | Strong absorption band characteristic of the thione. |

| IR | 3100–3200 cm⁻¹ | N-H stretch | Broad band; absence indicates N,N-dialkylation.[1][2] |

Synthesis Protocol: Cyclization of N-Isobutyl-o-phenylenediamine[1][2]

The most robust method for synthesizing this specific derivative ensures regioselectivity by starting with the pre-alkylated diamine.[2]

Retrosynthetic Analysis

Direct alkylation of benzimidazole-2-thione with isobutyl bromide often leads to a mixture of S-alkyl (thioether) and N-alkyl products.[1][2] Therefore, the cyclization of N-isobutyl-o-phenylenediamine with carbon disulfide (CS₂) is the preferred route.[1][2]

Figure 2: Step-wise synthesis ensuring N-regioselectivity.

Detailed Methodology

Safety Note: Carbon disulfide (CS₂) is highly flammable and toxic. Work in a well-ventilated fume hood.

-

Precursor Synthesis (Reduction):

-

Dissolve N-isobutyl-2-nitroaniline (1.0 eq) in ethanol.

-

Add 10% Pd/C catalyst (10 wt%) and hydrogenate at room temperature (balloon pressure) until H₂ uptake ceases.

-

Filter through Celite to remove catalyst.[2] The filtrate contains N-isobutyl-o-phenylenediamine.[1][2] Use immediately due to oxidation sensitivity.[2]

-

-

Cyclization:

-

To the diamine solution, add Carbon Disulfide (CS₂) (1.5 eq) and Potassium Hydroxide (KOH) (1.1 eq) dissolved in minimal water/ethanol.[1]

-

Reflux the mixture for 3–5 hours. The evolution of H₂S gas (rotten egg smell) indicates the reaction is proceeding (trap gas in bleach solution).[2]

-

Monitor by TLC (mobile phase: Hexane/Ethyl Acetate 3:1).[2]

-

-

Work-up & Purification:

Applications & Utility

The 3-isobutyl-1H-benzimidazole-2-thione scaffold is not merely a chemical curiosity; it serves specific functional roles in research:

-

Bioisostere Development: The thione group serves as a bioisostere for amide or ester linkages in drug design, improving metabolic stability against hydrolysis.[1]

-

Metal Chelation: The sulfur and nitrogen atoms form a "bite angle" ideal for coordinating transition metals (Zn²⁺, Cu²⁺), making this molecule useful in developing metallo-enzyme inhibitors.[1]

-

Antioxidant Activity: Similar to its parent 2-mercaptobenzimidazole, the isobutyl derivative acts as a radical scavenger, protecting polymers and biological tissues from oxidative stress.[1]

References

-

Tautomerism in Benzimidazoles

-

NMR Characterization of Thiones

-

Synthesis of N-Alkyl Benzimidazole-2-thiones

-

General Properties of 2-Mercaptobenzimidazoles

Sources

- 1. 2H-Benzimidazol-2-one, 1,3-dihydro- (CAS 615-16-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 2H-Benzimidazol-2-one, 1,3-dihydro- [webbook.nist.gov]

- 3. (PDF) Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions [academia.edu]

- 4. rsglobal.pl [rsglobal.pl]

- 5. 3-((1H-benzo[d]imidazol-2-yl)methyl)benzo[d]isoxazole | C15H11N3O | CID 21818281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 10. zinc 3-methyl-1H-benzimidazole-2-thione | C8H8N2SZn+2 | CID 18320450 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Isobutyl-1H-benzo[d]imidazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Isobutyl-1H-benzo[d]imidazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into its fundamental molecular properties, synthesis, and potential applications, offering insights grounded in established chemical principles.

Core Molecular Attributes

1-Isobutyl-1H-benzo[d]imidazole-2-thiol, identified by the CAS Number 55489-14-0 , is a derivative of the versatile benzimidazole scaffold. The core structure consists of a fusion between a benzene ring and an imidazole ring, with an isobutyl group attached to one of the nitrogen atoms and a thiol group at the 2-position of the imidazole ring. This compound is also known by its tautomeric name, 3-(2-methylpropyl)-1H-benzimidazole-2-thione[1].

The key molecular identifiers for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄N₂S | , |

| Molecular Weight | 206.31 g/mol | , |

| CAS Number | 55489-14-0 | |

| IUPAC Name | 3-(2-methylpropyl)-1H-benzimidazole-2-thione |

Synthesis and Mechanistic Insights

The synthesis of 1-Isobutyl-1H-benzo[d]imidazole-2-thiol is typically achieved through the N-alkylation of the parent molecule, 1H-benzo[d]imidazole-2-thiol. This reaction is a nucleophilic substitution where the nitrogen of the benzimidazole ring acts as a nucleophile, attacking the electrophilic carbon of an isobutyl halide.

Synthetic Workflow

The general synthetic pathway involves two main stages: the formation of the benzimidazole-2-thiol core and its subsequent N-alkylation.

Caption: Synthetic pathway for 1-Isobutyl-1H-benzo[d]imidazole-2-thiol.

Experimental Protocol: N-Alkylation

This protocol is a representative method for the N-alkylation of 1H-benzo[d]imidazole-2-thiol.

Materials:

-

1H-benzo[d]imidazole-2-thiol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Isobutyl bromide

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-benzo[d]imidazole-2-thiol (1.0 equivalent).

-

Solvent Addition: Add anhydrous THF to achieve an approximate concentration of 0.1 M. Stir the resulting suspension at room temperature.

-

Deprotonation: Cool the mixture to 0°C in an ice bath. Add sodium hydride (1.1 equivalents) portion-wise over a period of 10 minutes.

-

Activation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for an additional hour to ensure the formation of the sodium salt.

-

Alkylation: Cool the reaction mixture back to 0°C. Add isobutyl bromide (1.05 equivalents) dropwise using a syringe.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the starting material has been consumed, cool the flask to 0°C and carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Causality in Experimental Choices:

-

Anhydrous Conditions: The use of a strong base like sodium hydride necessitates anhydrous conditions to prevent its reaction with water, which would reduce the yield and potentially create hazardous hydrogen gas.

-

Aprotic Solvent: THF is an excellent choice as it is an aprotic solvent that will not interfere with the strong base and can dissolve the reactants to a reasonable extent.

-

Controlled Addition of Base and Alkylating Agent: The portion-wise and dropwise additions at low temperatures are crucial for controlling the exothermic nature of the reactions and minimizing side reactions.

-

Inert Atmosphere: An inert atmosphere prevents the reaction of the highly reactive sodium hydride and the deprotonated benzimidazole with atmospheric oxygen and moisture.

Spectroscopic Characterization (Predictive)

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzimidazole ring, typically in the range of 7.0-7.8 ppm. The isobutyl group would exhibit a characteristic set of signals: a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons attached to the nitrogen atom.

-

¹³C NMR: The carbon NMR spectrum would show signals for the aromatic carbons, the C=S carbon (thione tautomer), and the four carbons of the isobutyl group.

-

IR Spectroscopy: The infrared spectrum would likely show characteristic absorption bands for N-H stretching (if any unreacted starting material is present or in the thiol tautomer), C-H stretching of the aromatic and aliphatic groups, C=N stretching of the imidazole ring, and C=S stretching of the thione group.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (206.31 g/mol ).

Potential Applications in Drug Development

The benzimidazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives approved for clinical use. The introduction of a thiol group at the 2-position and an isobutyl group on the nitrogen atom can significantly influence the compound's physicochemical properties and biological activity.

-

Antimicrobial Agents: Benzimidazole-2-thiol derivatives have been reported to exhibit a broad spectrum of antimicrobial activity. The lipophilic isobutyl group may enhance the compound's ability to penetrate microbial cell membranes.

-

Anticancer Activity: Many benzimidazole-containing compounds have demonstrated potent anticancer properties through various mechanisms, including the inhibition of topoisomerase I.

-

Antiviral Properties: N-alkylated benzimidazoles have been investigated as potential antiviral agents, including against HIV.

-

Other Therapeutic Areas: The versatility of the benzimidazole nucleus has led to its exploration in a wide range of therapeutic areas, including as anti-inflammatory, analgesic, and anti-parasitic agents.

The specific biological profile of 1-Isobutyl-1H-benzo[d]imidazole-2-thiol would require dedicated screening and in-vitro/in-vivo studies. However, based on the known activities of related compounds, it represents a promising starting point for further drug discovery efforts.

Conclusion

1-Isobutyl-1H-benzo[d]imidazole-2-thiol is a compound with a well-defined molecular structure and a plausible synthetic route. Its core benzimidazole-2-thiol scaffold is associated with a wide range of biological activities, making this particular derivative a person of interest for further investigation in drug discovery and development. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to build upon in their exploration of this and related molecules.

References

-

ChemicalRegister.com. 1-Isobutyl-1H-benzo[d]imidazole-2-thiol (CAS No. 55489-14-0) Suppliers. [Link]

- Srivastava, P., et al. (2020). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. Bioorganic & Medicinal Chemistry, 28(1), 115214.

- Tripathi, R. S., et al. (2013). Pharmacological Activities of Benzimidazole Derivatives - An Overview. Asian Journal of Research in Chemistry, 6(5), 448-458.

- Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2995-3011.

Sources

Solubility Profiling of 1-Isobutyl Benzimidazole-2-Thiol: A Technical Guide

Topic: Solubility of 1-Isobutyl Benzimidazole-2-Thiol in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical analysis of the solubility characteristics of 1-isobutyl-1H-benzimidazole-2-thiol (IBBZ-2T). As a critical intermediate in pharmaceutical synthesis and a high-performance corrosion inhibitor for copper alloys, understanding the solvation thermodynamics of IBBZ-2T is essential for process optimization.

This document synthesizes available experimental data with quantitative structure-property relationship (QSPR) models to define the compound's behavior in polar and non-polar organic media. It further details a self-validating experimental protocol for precise solubility determination, ensuring reproducibility in laboratory and industrial settings.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10]

The solubility behavior of IBBZ-2T is governed by the competition between its hydrophobic isobutyl tail and the polarizable, H-bond-donating thio-benzimidazole core.

Structural Analysis

-

Core: Benzimidazole ring (aromatic, planar,

-stacking potential). -

Functional Group: Thiol (-SH) at C2. In solution, this often exists in tautomeric equilibrium with the thione form (NH-C=S), though N-alkylation at position 1 locks the structure, preventing N-H tautomerism at the N1 site but influencing the S-H/C=S equilibrium.

-

Substituent: Isobutyl group at N1. This branched alkyl chain disrupts crystal lattice packing relative to the parent benzimidazole, generally lowering the melting point and enhancing solubility in lipophilic solvents.

Table 1: Physicochemical Properties (Experimental & Predicted)

| Property | Value | Source/Method |

| Molecular Formula | Stoichiometry | |

| Molecular Weight | 206.31 g/mol | Calculated |

| Melting Point | 132–139 °C | Differential Scanning Calorimetry (DSC) |

| LogP (Octanol/Water) | ~2.0 – 2.3 | QSPR Prediction (Consensus) |

| pKa (Basic) | ~3.5 | Nitrogen lone pair protonation |

| pKa (Acidic) | ~9.5 | Thiol proton dissociation |

Solubility Profile in Organic Solvents[2][4][6][7][9]

The solubility of IBBZ-2T follows a "like-dissolves-like" mechanism modified by specific solute-solvent interactions (hydrogen bonding). The data below represents a synthesis of direct analog studies (1-isopropyl and 1-methyl derivatives) and thermodynamic modeling.

Solvent Class Performance

Table 2: Solubility Hierarchy at 298.15 K (25°C)

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Short-Chain Alcohols | Methanol, Ethanol | High (>50 mg/mL) | Strong H-bond acceptance by solvent matches the thiol/thione polarity. |

| Polar Aprotic | DMSO, DMF, NMP | Very High (>100 mg/mL) | Dipole-dipole interactions disrupt the crystal lattice effectively. |

| Ketones | Acetone, MEK | Moderate-High | Good solvency; often used for recrystallization due to steep temperature curves. |

| Esters | Ethyl Acetate | Moderate | Useful for extraction; limited by lack of strong H-bond donation. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent solvation of the aromatic core and alkyl chain. |

| Alkanes | Hexane, Heptane | Low (<1 mg/mL) | The polar thio-benzimidazole core resists dissolution in non-polar media. |

| Water | Water (pH 7) | Very Low (<0.5 mg/mL) | Hydrophobic effect of the isobutyl group dominates. |

Temperature Dependence

The dissolution of IBBZ-2T is an endothermic process (

Thermodynamic Modeling & Mechanism

To rigorously predict solubility at varying temperatures, we employ the Modified Apelblat Equation . This semi-empirical model correlates mole fraction solubility (

The Modified Apelblat Model

-

A, B, C: Empirical constants derived from regression of experimental data.

-

Physical Significance:

Thermodynamic Cycle Visualization

The following diagram illustrates the energy pathway of dissolution, breaking it down into crystal lattice disruption (fusion) and solvation (mixing).

Figure 1: Thermodynamic cycle of dissolution. The energy barrier of the crystal lattice (

Experimental Protocol: The "Self-Validating" System

Workflow Diagram

Figure 2: Step-by-step experimental workflow with built-in equilibrium validation.

Detailed Methodology

-

Preparation: Add excess IBBZ-2T solid to 10 mL of the target solvent in a jacketed glass vial.

-

Equilibration: Agitate at constant temperature (

K) using a magnetic stirrer.-

Critical Check: Ensure solid phase is always visible. If it disappears, add more solid.

-

-

Sampling: Withdraw samples at 24 hours and 48 hours.

-

Filtration: Use a 0.45 µm PTFE syringe filter.

-

Expert Tip: Pre-heat the syringe and filter to the experiment temperature to prevent precipitation during filtration.

-

-

Quantification: Analyze via HPLC (C18 column, Methanol/Water gradient).

-

Validation: The system is valid only if the concentration difference between 24h and 48h samples is

.

-

Practical Implications for Development

Recrystallization Strategies

For purification, Ethanol or Isopropanol are ideal. They exhibit a steep solubility curve (high solubility at boiling, low at room temperature), maximizing recovery yield.

Corrosion Inhibition Formulations

IBBZ-2T is often used to protect copper.

-

Oil-based systems: Soluble in mineral oils if co-solvents (like aromatic naphtha) are used.

-

Water-based systems: Requires solubilization at high pH (forming the thiolate salt) or the use of co-solvents like Propylene Glycol.

References

-

Li, R., et al. (2017).[3] "Solubility measurement, model evaluation and thermodynamic analysis of rivaroxaban polymorphs in organic solvents." Journal of Chemical Thermodynamics. Link (Methodology Reference)

-

Wang, J., et al. (2016). "Thermodynamic study of benzimidazole solubility and preferential solvation in binary alcohol-water systems." Arabian Journal of Chemistry. Link (Analog Data)

-

EPA Chemicals Dashboard. "1-isopropyl-1H-benzimidazole-2-thiol Properties." U.S. Environmental Protection Agency. Link (Physicochemical Data)

-

Domanska, U. (2025). "Solubility of Benzimidazoles in Alcohols." ResearchGate.[4] Link (Analog Trends)

Sources

Technical Whitepaper: 1-Isobutyl vs. 1-Isopropyl Benzimidazole-2-thiol

This guide serves as a technical analysis of the structural, synthetic, and pharmacological divergences between 1-isobutyl and 1-isopropyl benzimidazole-2-thiol derivatives. It is designed for medicinal chemists and process scientists optimizing lead compounds for steric fit and metabolic stability.

Comparative Analysis of Steric Architecture, Synthetic Viability, and Pharmacophore Dynamics

Executive Summary

While 1-isobutyl and 1-isopropyl benzimidazole-2-thiols share the same core scaffold, they represent two distinct "tactical" choices in drug design. The 1-isopropyl group introduces proximal steric bulk (branching at

Critical Distinction: Although often named as "thiols," these N-substituted derivatives exist predominantly as thiones (C=S) in the solid state and neutral solution. This tautomeric reality dictates their reactivity profile, particularly the competition between S-alkylation and N-alkylation.

Molecular Architecture & Tautomeric Reality

The Thione-Thiol Equilibrium

The core benzimidazole-2-thiol moiety is subject to prototropic tautomerism. However, N-alkylation at the 1-position locks the steric environment.

-

Thione Form (A): The dominant species.[1] The proton resides on N3, and the sulfur is a thione (

). This form is highly polar and serves as a hydrogen bond donor (via NH). -

Thiol Form (B): The minor species. The proton resides on Sulfur (

). This form usually drives S-alkylation reactions.

Because the N1 position is substituted (isopropyl or isobutyl), the equilibrium is restricted to the N3 proton and the sulfur.

Steric Mapping: Proximal vs. Distal

The fundamental difference lies in the spatial arrangement of the carbon skeleton relative to the N1 atom.

-

1-Isopropyl (

):-

Architecture: Secondary carbon attached to Nitrogen.

-

Effect: High steric hindrance at the binding interface. The two methyl groups create a "V-shape" shield directly over the benzimidazole plane. This restricts rotation and locks the molecule into a specific conformation.

-

Synthetic Consequence: Nucleophilic substitution at this secondary carbon is sluggish and prone to elimination side-reactions.

-

-

1-Isobutyl (

):-

Architecture: Primary carbon attached to Nitrogen.

-

Effect: The branching occurs at the beta-position. This creates a "wobble" effect. The methylene spacer (

) allows the bulky isopropyl tail to rotate. -

Synthetic Consequence: Acts as a primary alkyl group; easier to install via nucleophilic attack, though slightly hindered compared to an n-butyl group.

-

Figure 1: Steric mapping illustrating the proximity of the branching carbon to the heterocyclic core.

Synthetic Pathways & Selectivity Challenges

The synthesis of these molecules highlights a classic organic chemistry dilemma: Regioselectivity vs. Availability.

The "Direct Alkylation" Trap (Not Recommended)

Attempting to alkylate the parent benzimidazole-2-thione with isopropyl halide or isobutyl halide often fails or produces mixtures.

-

Problem: The sulfur atom is a "soft" nucleophile, while the nitrogen is "hard." Under standard basic conditions (

), S-alkylation is kinetically favored, yielding the thioether (2-isopropylthio-benzimidazole) rather than the desired N-alkyl thione. -

Isopropyl Specific Issue: Isopropyl halides are secondary electrophiles. Reaction with the benzimidazole anion often results in elimination (forming propylene gas) rather than substitution, due to the basicity of the benzimidazole anion.

The "De Novo" Cyclization (Recommended Protocol)

The most robust method, ensuring 100% regioselectivity for the N1 position, involves synthesizing the ring after the alkyl group is in place.

-

Starting Material: o-chloronitrobenzene.

-

Step 1 (

): Displacement of chlorine with isopropylamine or isobutylamine .-

Note: Isopropylamine requires higher temperature/pressure due to steric hindrance compared to isobutylamine.

-

-

Step 2 (Reduction): Reduction of the nitro group to form the N-alkyl-o-phenylenediamine.

-

Step 3 (Cyclization): Condensation with Carbon Disulfide (

) or Potassium Ethyl Xanthate.

Figure 2: De Novo synthesis pathway avoiding S-alkylation and ensuring correct N1 substitution.

Physicochemical & Pharmacological Comparison

The choice between isobutyl and isopropyl profoundly affects the molecule's "drug-like" properties.

| Property | 1-Isopropyl Derivative | 1-Isobutyl Derivative | Implications |

| Formula | Isobutyl has +1 | ||

| LogP (Est.) | ~2.3 - 2.5 | ~2.8 - 3.0 | Isobutyl is more lipophilic; better membrane permeability but lower aqueous solubility. |

| Steric Profile | Rigid, Compact, Spherical | Flexible, Elongated | Isopropyl is better for small, defined pockets. Isobutyl fits narrow, deep channels. |

| Metabolic Stability | Susceptible to CYP450 hydroxylation at the tertiary C-H. | Susceptible to | Isopropyl's tertiary proton is a metabolic "soft spot." |

| Crystal Packing | High symmetry often leads to higher MP and lower solubility. | "Floppy" chain disrupts packing; often lower MP, potentially better solubility in organic solvents. | Important for formulation and salt selection. |

Experimental Protocol: Synthesis of 1-Isopropylbenzimidazole-2-thione

This protocol utilizes the De Novo cyclization route to guarantee the N1-isopropyl structure, avoiding the S-alkylation byproducts common in direct alkylation.

Phase 1: Synthesis of N-Isopropyl-2-nitroaniline

-

Reagents: o-Chloronitrobenzene (15.7 g, 0.1 mol), Isopropylamine (17.7 g, 0.3 mol), Ethanol (50 mL).

-

Procedure: Combine reagents in a pressure vessel (autoclave) or heavy-walled sealed tube. Heat to 130°C for 8–12 hours.

-

Note: Standard reflux is insufficient due to the steric hindrance of the secondary amine attacking the ring.

-

-

Workup: Cool to room temperature. Pour into ice water. Filter the yellow precipitate. Recrystallize from ethanol.

-

Validation: H-NMR should show a doublet for the isopropyl methyls and a multiplet for the CH.

-

Phase 2: Reduction to Diamine

-

Reagents: N-Isopropyl-2-nitroaniline (from Phase 1), Hydrazine hydrate (5 equiv), Raney Nickel (cat.), Methanol.

-

Procedure: Dissolve nitroaniline in methanol. Add Raney Nickel. Add hydrazine hydrate dropwise at 50°C (Caution: Exothermic/Gas evolution). Reflux for 2 hours until the yellow color disappears.

-

Workup: Filter through Celite (under inert atmosphere if possible, diamines oxidize easily). Concentrate filtrate to obtain the crude diamine oil. Use immediately.

Phase 3: Cyclization to Thione

-

Reagents: Crude N-isopropyl-o-phenylenediamine, Carbon Disulfide (

) (1.5 equiv), Potassium Hydroxide (1.1 equiv), Ethanol/Water (9:1). -

Procedure:

-

Dissolve diamine and KOH in ethanol/water.

-

Add

slowly (Caution: Flammable/Toxic). -

Reflux for 3–5 hours. Evolution of

gas indicates reaction progress (trap gas in bleach solution).

-

-

Purification:

-

Cool the mixture. Acidify with dilute Acetic Acid to pH 5–6.

-

The thione will precipitate as a white/off-white solid.

-

Filter and wash with cold water.

-

Recrystallization: Ethanol or Acetic Acid.

-

Characterization (Expected Data)

-

Melting Point: ~160–165°C (Distinct from the S-alkyl isomer which is usually an oil or low-melting solid).

-

IR: Strong band at ~1180–1200

(C=S). Broad band ~3100–3200 -

H-NMR (DMSO-d6):

- 12.5 (s, 1H, NH) – Confirms Thione form.

- 5.2 (sept, 1H, N-CH) – Isopropyl CH.

-

1.6 (d, 6H,

References

-

Wright, J. B. (1951). The Synthesis of Benzimidazoles. Chemical Reviews, 48(3), 397–541. Link

-

Öğretir, C., et al. (2007). Quantum chemical studies on tautomerism, isomerism and deprotonation of some 5(6)-substituted benzimidazole-2-thiones. Arkivoc, 2007(14), 75-99.[2] Link

- Boiani, M., & González, M. (2005). Imidazo[2,1-b]thiazoles: Stepwise vs. coupled synthesis. Mini-Reviews in Medicinal Chemistry, 5(4), 409-416.

-

BenchChem Technical Support. (2025). Optimizing Reaction Conditions for N-Alkylation of Imidazole-2-thiones. (General alkylation protocols). Link

-

RSC Publishing. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis. Royal Society of Chemistry. (Biological activity context). Link

Sources

Methodological & Application

synthesis of 1-isobutyl-1H-benzimidazole-2-thiol from o-phenylenediamine

Application Note: High-Fidelity Synthesis of 1-Isobutyl-1H-benzimidazole-2-thiol

Executive Summary

This application note details a robust, two-step protocol for the synthesis of 1-isobutyl-1H-benzimidazole-2-thiol (CAS: 55489-14-0) starting from o-phenylenediamine (OPD). Unlike direct alkylation methods which suffer from poor selectivity (poly-alkylation), this guide utilizes a reductive amination strategy to exclusively generate the mono-alkylated intermediate, followed by a thiolation-cyclization using carbon disulfide (

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the formation of the N,N-dialkylated byproduct, a common impurity in direct alkylation with isobutyl halides.

-

Step 1 (Selectivity Control): Reductive amination of OPD with isobutyraldehyde using Sodium Triacetoxyborohydride (STAB). STAB is chosen over

for its mildness, preventing the reduction of the aldehyde prior to imine formation. -

Step 2 (Ring Closure): Cyclization of the resulting N-isobutyl-o-phenylenediamine with

under basic conditions.

Figure 1: Retrosynthetic disconnection showing the sequential build-up of the N-alkyl core followed by heterocycle formation.

Safety & Hazard Assessment (Critical)

-

Carbon Disulfide (

): EXTREME DANGER.-

Control: Use ONLY in a high-efficiency fume hood. Use a heating mantle or oil bath; NEVER use a hot plate directly exposed to vapors.

-

-

Sodium Triacetoxyborohydride (STAB): Evolves hydrogen gas upon reaction with protic solvents or moisture.

-

o-Phenylenediamine: Toxic if swallowed or inhaled; potential sensitizer.

Experimental Protocols

Step 1: Selective Mono-alkylation of o-Phenylenediamine

Objective: Synthesize N-isobutyl-o-phenylenediamine.

Reagents:

-

o-Phenylenediamine (OPD): 10.8 g (100 mmol)

-

Isobutyraldehyde: 7.2 g (100 mmol)

-

Sodium Triacetoxyborohydride (STAB): 31.8 g (150 mmol)

-

Acetic Acid (AcOH): 6.0 g (100 mmol)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): 250 mL

Procedure:

-

Imine Formation: In a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve OPD (100 mmol) in DCM (250 mL).

-

Acidification: Add Acetic Acid (100 mmol). Note: Mild acidity catalyzes imine formation.

-

Addition: Add Isobutyraldehyde (100 mmol) dropwise over 10 minutes at room temperature (20-25°C). Stir for 30 minutes to ensure equilibrium formation of the imine species.

-

Reduction: Cool the mixture to 0°C (ice bath). Add STAB (150 mmol) portion-wise over 20 minutes. Caution: Gas evolution (

) may occur. -

Reaction: Remove the ice bath and stir at room temperature for 4–12 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexane).

-

Quench & Workup:

-

Quench with saturated aqueous

(200 mL). -

Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine organics, dry over

, and concentrate in vacuo.

-

-

Purification: The crude oil is typically sufficient for Step 2. If high purity is needed, purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).

-

Target Yield: 85-95%

-

Appearance: Dark red/brown oil or low-melting solid.

-

Step 2: Cyclization to 1-Isobutyl-1H-benzimidazole-2-thiol

Objective: Ring closure using the Xanthate method.

Reagents:

-

N-Isobutyl-o-phenylenediamine (from Step 1): 16.4 g (100 mmol)

-

Carbon Disulfide (

): 9.1 g (120 mmol) -

Potassium Hydroxide (KOH): 6.7 g (120 mmol)

-

Ethanol (95% or absolute): 150 mL

-

Water: 30 mL

Procedure:

-

Preparation: In a 500 mL RBF fitted with a reflux condenser and a calcium chloride guard tube, dissolve KOH (120 mmol) in a mixture of Ethanol (150 mL) and Water (30 mL).

-

Substrate Addition: Add the N-isobutyl-o-phenylenediamine (100 mmol) to the basic solution.

-

Addition: Add

-

Reflux: Heat the mixture to reflux (approx. 70-75°C) for 3–5 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Add activated charcoal (2 g), stir for 10 minutes, and filter through Celite to remove tarry impurities (optional but recommended for color).

-

Dilute the filtrate with warm water (150 mL).

-

Acidification: Acidify the solution carefully with Acetic Acid (or dilute HCl) to pH ~5. The thiol (thione) product will precipitate as a solid.

-

-

Isolation: Filter the solid and wash copiously with water to remove salts.

-

Recrystallization: Recrystallize from Ethanol/Water (1:1) or pure Ethanol.

-

Target Yield: 75-85%

-

Appearance: White to off-white crystalline solid.

-

Melting Point: Expected range 190–200°C (consistent with 1-alkyl-2-mercaptobenzimidazoles).

-

Mechanistic Workflow

The following diagram illustrates the chemical transformation, highlighting the critical intermediate states.

Figure 2: Reaction pathway showing the conversion of OPD to the final thiol via the dithiocarbamate intermediate.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Incomplete imine formation before reduction. | Ensure aldehyde and amine stir for >30 mins before adding STAB. |

| Di-alkylation (Step 1) | Reaction temperature too high or excess aldehyde. | Keep temp <25°C. Use strict 1.0 eq of aldehyde. Use STAB, not NaBH4. |

| Oily Product (Step 2) | Impurities or disulfide formation. | Recrystallize from EtOH. If persistent, reduce with |

| Strong Sulfur Smell | Evolution of | Quench glassware in a bleach bath (sodium hypochlorite) to oxidize sulfur residues. |

References

-

Abdel-Rahman, L. H., et al. "Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions." Molbank, vol. 2016, no. 3, 2016, M904. Link

-

Goodman, A. L. "2-Benzimidazolethiol preparation."[4] U.S. Patent 3,895,025, filed July 23, 1974, and issued July 15, 1975. Link

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862. Link

- Wright, J. B. "The Synthesis of 2-Mercaptobenzimidazoles." Journal of the American Chemical Society, vol. 71, no. 6, 1949, pp. 2035–2037.

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines | MDPI [mdpi.com]

- 3. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles | MDPI [mdpi.com]

- 4. US3895025A - 2-Benzimidazolethiol preparation - Google Patents [patents.google.com]

Application Note: High-Yield Synthesis of 1-Isobutyl-1,3-dihydro-2H-benzimidazole-2-thione

Executive Summary

This guide details the optimized reaction conditions for the synthesis of 1-isobutyl-1,3-dihydro-2H-benzimidazole-2-thione (also known as 1-isobutyl-2-mercaptobenzimidazole) from N-isobutyl-o-phenylenediamine and carbon disulfide (

The benzimidazole-2-thione scaffold is a privileged structure in medicinal chemistry, serving as a core for anti-ulcer agents (e.g., proton pump inhibitors), antivirals, and antioxidants. While the reaction of unsubstituted o-phenylenediamine is trivial, N-alkylated derivatives require precise control of basicity and solvent polarity to prevent polymerization and ensure complete cyclization.

This protocol utilizes a Base-Mediated Cyclization (BMC) strategy, which offers superior reproducibility and yield (85-95%) compared to acid-catalyzed or thermal neat methods.

Scientific Foundation & Mechanism

Reaction Logic

The transformation involves the nucleophilic attack of the diamine nitrogens onto the electrophilic carbon of

-

Nucleophilic Attack: The more nucleophilic amine (often the primary amine, though sterics and electronics play a role) attacks

to form a dithiocarbamate intermediate. -

Base Role: Potassium hydroxide (KOH) acts as a proton scavenger and catalyst. It deprotonates the intermediate, increasing the nucleophilicity of the second nitrogen atom.

-

Cyclization: The second nitrogen attacks the thiocarbonyl carbon, closing the ring.

-

Elimination: Hydrogen sulfide (

) is eliminated (often trapped as

Mechanistic Pathway (Graphviz)

Figure 1: Mechanistic pathway for the base-mediated cyclization of N-isobutyl-o-phenylenediamine with

Experimental Protocols

Standard Protocol: KOH-Ethanol Reflux (The Gold Standard)

This method is the most robust for laboratory-scale synthesis (1g to 50g), providing high purity without chromatographic purification.

Reagents:

-

N-Isobutyl-o-phenylenediamine (1.0 equiv)

-

Carbon Disulfide (

) (1.2 - 1.5 equiv) -

Potassium Hydroxide (KOH) (1.1 equiv)

-

Solvent: Ethanol/Water (85:15 v/v)

-

Quenching: Acetic Acid (glacial)

Step-by-Step Procedure:

-

Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a bleach trap (NaOH solution) to neutralize any escaping

or -

Dissolution: Dissolve N-isobutyl-o-phenylenediamine (10 mmol) and KOH (11 mmol) in Ethanol/Water (20 mL / 3 mL). Stir until a homogeneous solution is obtained.

-

Addition: Add Carbon Disulfide (12-15 mmol) dropwise to the solution at room temperature. Caution: Exothermic reaction.

-

Reflux: Heat the mixture to reflux (

) for 3 to 4 hours .-

Checkpoint: The reaction usually turns from pale yellow to a deeper yellow/orange. TLC should show consumption of the diamine.

-

-

Decolorization (Optional): If the solution is dark, add activated charcoal (0.5 g), reflux for 10 mins, and filter hot through Celite.

-

Precipitation:

-

Add warm water (

, 20 mL) to the reaction mixture. -

Acidify carefully with Acetic Acid (approx. 2-3 mL) while stirring until pH ~5-6.

-

The product will precipitate as white or off-white glistening crystals.

-

-

Isolation: Cool the mixture in a refrigerator (

) for 2 hours. Filter the solid using a Büchner funnel.[1][2] -

Purification: Wash the solid with cold water (3 x 10 mL). Recrystallize from Ethanol if necessary.[1]

Alternative Protocol: Microwave-Assisted Synthesis

For rapid library generation or small-scale optimization.

-

Conditions: Sealed vessel,

, 15-20 minutes. -

Catalyst:

(Triethylamine) can replace KOH for easier workup (evaporation instead of acidification), though yields may be slightly lower.

Data Analysis & Characterization

Expected Analytical Data

The product exists primarily in the thione form in the solid state and neutral solution, rather than the thiol form.

| Technique | Expected Signal / Characteristic | Interpretation |

| Physical State | White to pale cream crystalline solid | High purity crystalline lattice. |

| Melting Point | 180 - 195°C (Derivative dependent) | Sharp range indicates purity. |

| IR Spectroscopy | 3100-3200 | Confirms thione functionality. Absence of SH stretch (2500-2600) supports thione tautomer. |

| Isobutyl group integration is critical. NH proton is typically deshielded. | ||

| The thiocarbonyl carbon is the most deshielded signal, distinct from carbonyls. |

Workflow Diagram (Graphviz)

Figure 2: Operational workflow for the synthesis of 1-isobutyl-1,3-dihydro-2H-benzimidazole-2-thione.

Critical Troubleshooting & Optimization

Common Issues

-

Low Yield / Sticky Solid:

-

Cause: Incomplete acidification or presence of oligomers.

-

Fix: Ensure the pH reaches 5-6 during quenching. If the product oils out, scratch the flask walls with a glass rod or seed with a crystal to induce precipitation.

-

-

Strong Sulfur Smell:

-

Cause: Escaping

or -

Fix: Use a bleach trap. Do not release reaction pressure directly into the open lab.

-

-

Impurity Profile:

-

If a byproduct is observed, it may be the dithiocarbamate salt that failed to cyclize. Increase reflux time or add a stronger base (e.g., reflux in pyridine) to force cyclization.

-

Safety (E-E-A-T)

-

Carbon Disulfide (

): Neurotoxic and extremely flammable (flash point -30°C). Use only in a functioning fume hood. Avoid sparks. -

Hydrogen Sulfide (

): Byproduct.[3] Toxic gas. The KOH in the reaction traps some of it, but acidification releases it. Work in a hood.

References

-

VanAllan, J. A.; Deacon, B. D. (1950). 2-Mercaptobenzimidazole.[1][4][5][6] Organic Syntheses, 30, 56. (The foundational protocol for o-phenylenediamine cyclization with CS2/KOH).

-

Ahamed, M. R.; Narren, S. F.; Sadiq, A. S. (2013). Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. Al-Nahrain Journal of Science, 16(2), 77-83.[4] (Details alkylation and oxidation derivatives, validating the stability of the thione scaffold).

-

Wang, M. L.; Liu, B. L. (1995). Reaction of Carbon Disulfide and o-Phenylenediamine Catalyzed by Tertiary Amines in a Homogeneous Solution. Industrial & Engineering Chemistry Research, 34(11). (Kinetic studies and alternative catalytic conditions).

-

RJPBCS Authors. (2012). Synthesis of Some Novel Bis Type 2-Mercapto Benzimidazole Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(2), 408.[2] (Provides variations on the KOH/Ethanol method for substituted diamines).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. rjpbcs.com [rjpbcs.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives | Al-Nahrain Journal of Science [anjs.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. US3842098A - Production of 2-mercaptobenzimidazole by reacting o-phenylene diamine and carbon disulfide - Google Patents [patents.google.com]

Application Notes and Protocols: A Detailed Guide to the S-Alkylation of 1-Isobutyl-1H-benzimidazole-2-thiol

For: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the synthesis and subsequent S-alkylation of 1-isobutyl-1H-benzimidazole-2-thiol. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and its S-alkylated derivatives are of significant interest for developing novel therapeutic agents.[1] This document elucidates the core chemical principles, including tautomerism and reaction mechanisms, provides step-by-step, field-proven protocols for synthesis and characterization, and offers expert insights into potential challenges and troubleshooting. All procedures are designed to be self-validating through clear analytical checkpoints.

Introduction: The Significance of S-Alkylated Benzimidazoles

The benzimidazole nucleus, an isomeric fusion of benzene and imidazole, is a cornerstone pharmacophore in modern drug discovery. Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2]

The 2-mercaptobenzimidazole scaffold is particularly versatile. The presence of a thiol group allows for selective modification, with S-alkylation being a primary strategy to generate diverse libraries of compounds. By attaching various alkyl, aryl, or heterocyclic moieties to the sulfur atom, researchers can modulate the molecule's physicochemical properties—such as lipophilicity, solubility, and metabolic stability—to fine-tune its biological activity and pharmacokinetic profile. This makes the S-alkylation of N-substituted benzimidazole-2-thiols a critical transformation in the synthesis of new chemical entities for drug development programs.

Core Principles and Mechanistic Insights

A thorough understanding of the underlying chemical principles is paramount for successful and reproducible synthesis. The S-alkylation of 1-isobutyl-1H-benzimidazole-2-thiol is governed by two key concepts: tautomerism and the mechanism of nucleophilic substitution.

Thione-Thiol Tautomerism

The starting material, 1-isobutyl-1H-benzimidazole-2-thiol, exists as a dynamic equilibrium between two tautomeric forms: the thione form and the thiol form. Spectroscopic evidence, such as ¹H-NMR, confirms that the equilibrium heavily favors the thione form in solution.[3] However, the thiol form, though less populated, is crucial for the reaction as it provides the acidic proton that is removed by a base to generate the reactive nucleophile.

Caption: Thione-Thiol tautomerism of the benzimidazole core.

The Sₙ2 Reaction Mechanism

The S-alkylation proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The reaction is initiated by the deprotonation of the thiol tautomer by a base, forming a potent sulfur nucleophile known as a thiolate anion. This thiolate then attacks the electrophilic carbon of an alkyl halide (R-X), displacing the halide leaving group in a single, concerted step to form the final S-alkylated product.

Caption: Experimental workflow for the synthesis of the diamine intermediate.

Detailed Methodology:

-

To a round-bottom flask, add o-nitroaniline (1.0 eq), methanol, and isobutyraldehyde (1.2 eq).

-

Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol%).

-

Seal the flask, evacuate, and backfill with hydrogen gas (a balloon is sufficient for small scale; a Parr hydrogenator is preferred for larger scales).

-

Stir the mixture vigorously at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude oil via silica gel column chromatography to yield N-isobutyl-o-phenylenediamine.

Step 2: Cyclization to 1-Isobutyl-1H-benzimidazole-2-thiol

This step involves the reaction of the synthesized diamine with carbon disulfide in a basic medium. [4] Detailed Methodology:

-

In a round-bottom flask, dissolve N-isobutyl-o-phenylenediamine (1.0 eq) in ethanol.

-

Add potassium hydroxide (KOH) (1.2 eq) and stir until dissolved.

-

Cool the mixture in an ice bath and add carbon disulfide (CS₂) (1.5 eq) dropwise. Caution: CS₂ is volatile and flammable. Perform this step in a well-ventilated fume hood.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3-4 hours.

-

Monitor the reaction by TLC.

-

After cooling, pour the reaction mixture into ice-cold water and acidify with dilute acetic acid until a precipitate forms.

-

Collect the solid product by vacuum filtration, wash thoroughly with water, and dry to yield 1-isobutyl-1H-benzimidazole-2-thiol. Recrystallization from an ethanol/water mixture can be performed for further purification.

Protocol II: S-Alkylation of 1-Isobutyl-1H-benzimidazole-2-thiol

This protocol describes the general procedure for S-alkylation using an alkyl halide.

Caption: Experimental workflow for the S-alkylation reaction.

Detailed Methodology:

-

To a round-bottom flask, add 1-isobutyl-1H-benzimidazole-2-thiol (1.0 eq), anhydrous potassium carbonate (K₂CO₃) (1.5 eq), and a suitable solvent (e.g., acetone or DMF).

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Add the desired alkyl halide (R-X) (1.1 eq) dropwise to the mixture.

-

Continue stirring at room temperature for 4-12 hours. The reaction can be gently heated (40-50 °C) to increase the rate if necessary.

-

Monitor the reaction progress by TLC until the starting thiol is consumed.

-

Upon completion, filter the reaction mixture to remove the inorganic salts and wash the filter cake with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by silica gel column chromatography.

Data Presentation & Product Validation

Accurate characterization of the starting material and final product is essential for validating the success of the synthesis.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form (Expected) | Melting Point (°C) |

| 1-Isobutyl-1H-benzimidazole-2-thiol | C₁₁H₁₄N₂S | 206.31 | Off-white to pale yellow solid | Not reported; similar to 1-isopropyl analog (132-139 °C) |

| 2-(Benzylthio)-1-isobutyl-1H-benzimidazole | C₁₈H₂₀N₂S | 296.43 | White to off-white solid | Not reported |

Table 2: Representative Spectroscopic Data for Product Validation

The following data are characteristic of a successfully S-alkylated product, using 2-(benzylthio)-1-isobutyl-1H-benzimidazole as an example.

| Technique | Expected Observations |

| ¹H NMR | - Disappearance of the broad N-H proton signal (around 12-13 ppm) from the starting material. - Appearance of new signals corresponding to the added alkyl group (e.g., a singlet around 4.5 ppm for the S-CH₂-Ph protons). - Characteristic signals for the isobutyl group (doublet for CH₃, multiplet for CH, doublet for N-CH₂). - Aromatic protons in the 7.0-7.8 ppm region. |

| ¹³C NMR | - Appearance of a new signal for the S-CH₂ carbon (typically 35-40 ppm). - Signal for the C=S carbon (around 170 ppm) in the starting material is replaced by a signal for the N=C-S carbon (around 150 ppm) in the product. |

| IR (Infrared) | - Disappearance of the C=S stretching band (around 1055 cm⁻¹) from the starting material. |

| Mass Spec (MS) | - The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the final product. |

References

-

Chen, Y., Xu, F., & Sun, Z. (2017). Synthesis of 1,2-disubstituted benzimidazoles using an aza-Wittig-equivalent process. RSC Advances, 7(73), 46331-46334. [Link]

-

Choudhary, K., Bhavsar, R., & Chaturvedi, P. (2021). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine, 6(8), 134-143. [Link]

-

Gaba, M., Singh, S., & Sharma, A. (2014). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 10, S1579-S1609. [Link]

-

El Ashry, E. H., El Kilany, Y., Nahas, N. M., & Fun, H. K. (2016). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules, 21(1), 12. [Link]

-

Jagadeesh, R. V., & Beller, M. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 333. [Link]

-

Touchette, K. M. (2006). A reductive amination of p-toluidine and o-vanillin. Journal of Chemical Education, 83(6), 929. [Link]

-

U.S. Environmental Protection Agency. (2025). 1-isopropyl-1h-benzimidazole-2-thiol Properties. CompTox Chemicals Dashboard. [Link]

-

El Ashry, E. H., El Kilany, Y., Nahas, N. M., & Fun, H. K. (2016). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. PMC. [Link]

-

Organic Syntheses. o-PHENYLENEDIAMINE. [Link]

-

Wang, M. L., & Wang, I. K. (1995). Reaction of Carbon Disulfide and o-Phenylenediamine Catalyzed by Tertiary Amines in a Homogeneous Solution. Industrial & Engineering Chemistry Research, 34(11), 3662-3668. [Link]

-

Wang, M. L., & Ou, C. M. (2006). Reaction of o-phenylene diamine and carbon disulfide by potassium hydroxide at higher temperature. Journal of the Chinese Institute of Chemical Engineers, 37(4), 409-418. [Link]

Sources

- 1. CN101668734A - Process for the preparation of N-isobutyl-N- (2-hydroxy-3-amino-4-phenylbutyl) -p-nitrobenzenesulfonamide derivatives - Google Patents [patents.google.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. US7145038B1 - Alkylation of a diphenylamine compound in ionic liquid - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

crystallization methods for 1-isobutyl-1H-benzimidazole-2-thiol

Technical Application Note: Optimization of Crystallization Vectors for 1-Isobutyl-1H-benzimidazole-2-thiol

Abstract

This application note details the purification and crystallization protocols for 1-isobutyl-1H-benzimidazole-2-thiol (CAS: 55489-14-0).[1] While often referred to as a thiol, this heterocycle exhibits significant thione-thiol tautomerism, predominantly existing as the thione form in the solid state.[1][2] This guide provides two validated workflows: a high-throughput Acid-Base Swing protocol for gross purification and a controlled Solvent/Anti-Solvent Crystallization method for polymorph control and high-purity isolation.[1]

Part 1: Physicochemical Profile & Solubility Mapping

Effective crystallization requires understanding the solute's behavior at the molecular level.[1] For 1-isobutyl-1H-benzimidazole-2-thiol, the critical factor is the proton transfer equilibrium.[1]

Tautomeric Equilibrium (Thione vs. Thiol)

In solution, the molecule exists in equilibrium.[1] However, X-ray diffraction studies of N-substituted benzimidazole-2-thiols confirm that the thione (NH) tautomer is the stable solid-state species due to strong intermolecular hydrogen bonding (N-H[1]···S) which drives crystal lattice formation [1, 2].[1]

-

Implication: Crystallization solvents must disrupt these dimers to dissolve the solid but allow them to reform in an ordered manner upon cooling.[1]

-

Solubility Profile:

Impurity Profile

Common synthetic impurities include:

-

Oxidative Dimers (Disulfides): Formed via air oxidation of the thiol.[1]

-

Unreacted Diamine: N-isobutyl-o-phenylenediamine.[1]

-

Inorganic Salts: Residual KOH/KCl from xanthate/CS₂ cyclization.[1]

Part 2: Experimental Protocols

Protocol A: Chemical Purification (Acid-Base Swing)

Best for: Removing non-acidic impurities (diamines, disulfides) from crude synthetic material.[1]

Principle: The N-H proton of the thione form (or S-H of the thiol) is acidic (

Materials:

-

Crude 1-isobutyl-1H-benzimidazole-2-thiol (10 g)[1]

-

Sodium Hydroxide (NaOH), 2.0 M aqueous solution[1]

-

Glacial Acetic Acid[1]

-

Activated Charcoal (optional)[1]

Step-by-Step Methodology:

-

Dissolution: Suspend 10 g of crude material in 60 mL of 2.0 M NaOH. Stir at 40°C for 30 minutes. The solution should become clear yellow/amber.[1]

-

Checkpoint: If solids remain, these are likely impurities.[1]

-

-

Filtration: Filter the alkaline solution through a Celite pad to remove insoluble oxidative dimers and unreacted diamines.

-

Precipitation: Cool the filtrate to 10°C. Slowly add Glacial Acetic Acid dropwise with vigorous stirring until pH reaches 5.0–6.0.

-

Observation: A thick white/off-white precipitate (the free thione) will form immediately.[1]

-

-

Isolation: Filter the solid under vacuum. Wash the cake with 3 x 20 mL cold water to remove salts.

-

Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Recrystallization (Ethanol/Water Vector)

Best for: Final polishing, controlling crystal habit, and removing trace colored impurities.[1]

Principle: This method utilizes the steep solubility curve of the benzimidazole core in ethanol.[1] Water acts as an anti-solvent to lower the metastable zone width (MSZW), promoting controlled nucleation.[1]

Materials:

-

Purified Solid (from Protocol A)[1]

-

Solvent: Ethanol (Absolute)[1]

-

Anti-solvent: Deionized Water (pre-warmed to 50°C)[1]

Step-by-Step Methodology:

-

Saturation: Place 5.0 g of solid in a 100 mL round-bottom flask. Add 25 mL Ethanol.

-

Reflux: Heat to reflux (approx. 78°C).[1] If the solution is not clear, add Ethanol in 2 mL increments until complete dissolution.

-

Note: Do not exceed 40 mL total solvent volume to maintain yield.[1]

-

-

Nucleation Trigger: Remove from heat. While the solution is still near boiling, add warm water (50°C) dropwise until a faint, persistent turbidity (cloudiness) is observed.

-

Re-dissolution: Add 1-2 mL of hot Ethanol to just clear the turbidity.[1]

-

Controlled Cooling: Allow the flask to cool to room temperature undisturbed over 2 hours.

-

Final Chilling: Place in an ice bath (0-4°C) for 1 hour to maximize yield.

-

Harvest: Filter and wash with a cold 1:1 Ethanol/Water mixture.

Part 3: Visualization of Workflows & Mechanisms

Figure 1: Purification & Crystallization Workflow

Caption: Integrated workflow for converting crude synthetic intermediate into pharmaceutical-grade crystal form.

Figure 2: Tautomeric Equilibrium & Solubility

Caption: The thione form (solid state) dominates.[1] NaOH shifts equilibrium to the soluble thiolate anion.[1]

Part 4: Characterization & Validation

To ensure the protocol was successful, compare the isolated product against these standard metrics:

| Parameter | Specification | Analytical Method |

| Appearance | White to off-white needles | Visual Inspection |

| Melting Point | 132°C – 135°C [3] | Capillary MP (DSC preferred) |

| Solubility | Soluble in 1M NaOH (Clear) | Turbidity Check |

| Purity | > 98.5% (Area %) | HPLC (C18, ACN/Water gradient) |

| IR Signature | 3100-3200 cm⁻¹ (NH stretch)1180-1200 cm⁻¹ (C=S stretch) | FTIR (KBr Pellet) |

Note on IR: The presence of a strong C=S band and N-H stretch confirms the thione tautomer in the solid state.[1] A weak S-H stretch (2500-2600 cm⁻¹) indicates the thiol form, which is rare in the solid crystal lattice of this class [4].[1]

Part 5: Troubleshooting Guide

-

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

-

-

Cause: Product is too soluble in the Ethanol/Water mix.[1]

-

Fix: Increase the water ratio in the final mix (target 1:1 or 1:2 EtOH:Water) or cool to 0°C for a longer duration.

-

-

Issue: Colored Impurities (Yellow/Brown)

References

-

Crystal Structure & Tautomerism: El-Gaby, M. S. A., et al. "Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions."[1] Molecules, vol. 24, no.[1][5] 12, 2019. [Link]

-

Tautomeric Stability Calculations: Kabalan, L., et al. "Quantum chemical studies on tautomerism, isomerism and deprotonation of some 5(6)-substituted benzimidazole-2-thiones."[1] Arkivoc, vol. 2007, no.[1][6] 14, 2007, pp. 75-99.[1][6] [Link]

-

Physical Properties (Melting Point/Solubility): EPA CompTox Chemicals Dashboard. "1-Isopropyl-1H-benzimidazole-2-thiol" (Analogous Structure Data).[1] [Link][1]

-

General Synthesis & Purification of Benzimidazole Thiols: Wright, J. B. "The Preparation of 2-Mercaptobenzimidazoles." Journal of the American Chemical Society, vol. 71, no.[1] 6, 1949, pp. 2035–2037.[1] [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Benzimidazole synthesis [organic-chemistry.org]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: Green Microwave-Assisted Synthesis of N-Substituted Benzimidazole-2-Thiones

Executive Summary

This application note details a high-efficiency, microwave-assisted protocol for the synthesis of N-substituted benzimidazole-2-thiones. Unlike conventional thermal cyclization, which requires 4–12 hours of reflux and often utilizes volatile carbon disulfide (

We present two distinct methodologies:

-

Method A (Green/Solvent-Free): Condensation of N-substituted o-phenylenediamine with thiourea.

-

Method B (Solution-Phase): Cyclization using Potassium Ethyl Xanthate (PEX) as a safer surrogate for

.

These protocols are designed for medicinal chemists targeting the benzimidazole-2-thione pharmacophore, a critical scaffold in antiviral, antimicrobial, and anticancer drug discovery.

Introduction & Theory

The Pharmacophore

Benzimidazole-2-thiones (and their tautomeric 2-mercaptobenzimidazoles) are privileged structures. The thione moiety (

Microwave Theory: Dielectric Heating vs. Thermal Conduction

Conventional synthesis relies on thermal conduction from an external heat source, creating temperature gradients and "wall effects." Microwave irradiation (2450 MHz) interacts directly with the dipole moments of the reactants (specifically the polar N-H and C=S bonds).

-

Dipolar Polarization: The oscillating electric field aligns polar molecules, generating internal heat via molecular friction.

-

Selective Heating: In the synthesis of thiones, the polar transition state is often more polar than the ground state. MW irradiation stabilizes this transition state (Maciel-specific effect), significantly lowering the activation energy (

) and accelerating the cyclization rate.

Chemical Mechanism

The formation of the imidazole ring proceeds via a nucleophilic attack of the diamine on the thiocarbonyl carbon, followed by cyclization and elimination.

Diagram 1: Mechanistic Pathway

The following diagram illustrates the cyclization mechanism using Thiourea (Method A) and Xanthate (Method B).

Caption: Mechanistic pathway for the cyclization of o-phenylenediamine derivatives into benzimidazole-2-thiones via microwave irradiation.

Experimental Protocols

Safety Precaution

-

Sulfur Compounds: Reactions generate byproducts like Ammonia (

) or Hydrogen Sulfide ( -

Vessels: Use only borosilicate glass vials rated for the specific pressure of your microwave reactor (typically 10–20 bar).

Method A: Solvent-Free Synthesis (Thiourea)

Best for: Green chemistry compliance, high atom economy, and avoiding volatile solvents.

Reagents:

-

N-substituted o-phenylenediamine (1.0 mmol)[1]

-

Thiourea (1.2 mmol)

-

Catalyst: None (Self-catalyzed) or trace

(optional)

Protocol:

-

Grinding: In a mortar, thoroughly grind the N-substituted o-phenylenediamine and thiourea until a fine, homogeneous powder is obtained.

-

Loading: Transfer the powder into a 10 mL microwave process vial.

-

Irradiation: Place the vial in the microwave reactor.

-

Mode: Open vessel (atmospheric) or loose cap to allow

escape. -

Power: 300–400 W (Dynamic).

-

Temperature: 130°C.

-

Time: 4–6 minutes.

-

-

Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 3:7). The reaction is complete when the starting diamine spot disappears.

-

Workup: Cool to room temperature. The residue will be a solid cake. Wash with cold water (2 x 5 mL) to remove unreacted thiourea.

-

Purification: Recrystallize from Ethanol/Water (8:2).

Method B: Solution-Phase Synthesis (Potassium Ethyl Xanthate)

Best for: Heat-sensitive substrates or when precise temperature control is required.

Reagents:

-

N-substituted o-phenylenediamine (1.0 mmol)[1]

-

Potassium Ethyl Xanthate (1.1 mmol)

-

Solvent: Ethanol (5 mL) or Water (Green alternative)

Protocol:

-

Dissolution: Dissolve the diamine and xanthate in Ethanol in a 10 mL microwave vial.

-

Sealing: Cap the vial with a pressure-rated septum.

-

Irradiation:

-

Mode: Closed vessel (Pressure control active).

-

Power: 150 W (Dynamic).

-

Temperature: 100°C.

-

Time: 8–12 minutes.

-

-

Workup: Pour the reaction mixture into ice-cold water (20 mL) containing a few drops of acetic acid (to neutralize the xanthate byproduct).

-

Precipitation: The thione will precipitate as a solid. Filter and wash with water.[2][3]

Workflow Visualization

The following diagram outlines the operational workflow for Method B (Xanthate), ensuring standardization across laboratory personnel.

Caption: Operational workflow for the microwave-assisted synthesis using Potassium Ethyl Xanthate.

Results and Validation

The following data compares the Microwave (MW) protocol against the Conventional Thermal (CT) reflux method for various N-substituted derivatives.

Table 1: Comparison of Reaction Efficiency (MW vs. Conventional)

| Entry | Substituent (N-R) | Method | Time | Yield (%) | Melting Point (°C) |

| 1 | H (Unsubstituted) | CT (Reflux) | 6 hrs | 65% | 302–304 |

| MW (Method A) | 4 min | 94% | 303–305 | ||

| 2 | Methyl ( | CT (Reflux) | 8 hrs | 58% | 288–290 |

| MW (Method A) | 5 min | 91% | 289–291 | ||

| 3 | Phenyl ( | CT (Reflux) | 10 hrs | 52% | 275–277 |

| MW (Method B) | 8 min | 89% | 276–278 | ||

| 4 | Benzyl ( | CT (Reflux) | 7 hrs | 60% | 185–187 |

| MW (Method B) | 6 min | 92% | 186–188 |

Data Source: Consolidated from comparative studies [1][2].

Troubleshooting Guide

-

Low Yield: Ensure the reaction temperature reaches the target (130°C for Method A). If the solid mixture does not absorb MW energy efficiently, add 100

of DMF as a "heating dopant" to increase dielectric loss. -

Sticky Product: If the product oils out in Method B, increase the volume of ice water during quenching and scratch the vessel walls to induce crystallization.

References

-

Global Research Online. "Green Synthesis of Some Novel Substituted and Unsubstituted Benzimidazole Derivatives by Using Microwave Energy." International Journal of Pharmaceutical Sciences Review and Research, 2014.

-

Organic Chemistry Portal. "Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative." Chemical & Pharmaceutical Bulletin, 2007.[4]

-

MDPI Molecules. "A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives." Molecules, 2012.[5]

-

Asian Journal of Chemistry. "Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study." Asian Journal of Chemistry, 2005.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. jocpr.com [jocpr.com]

- 4. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

improving yield of 1-isobutyl-1H-benzimidazole-2-thiol synthesis

Technical Support Center: Optimizing Synthesis of 1-Isobutyl-1H-benzimidazole-2-thiol

User Query: "I am experiencing low yields (<40%) and inconsistent purity when synthesizing 1-isobutyl-1H-benzimidazole-2-thiol. I see multiple spots on TLC and the product often oils out. How can I stabilize this process?"

Executive Summary: The "Golden Route" Protocol

Low yields in this synthesis are rarely due to the cyclization step itself but rather upstream precursor impurity or downstream oxidation .

The only scalable, high-yield route for N-alkylated benzimidazole-2-thiols is the cyclization of N-isobutyl-o-phenylenediamine with Carbon Disulfide (

Do NOT attempt to alkylate 1H-benzimidazole-2-thiol with isobutyl halides. This route is chemically flawed due to the Hard-Soft Acid-Base (HSAB) principle, which favors S-alkylation (thioether formation) over the desired N-alkylation, leading to inseparable mixtures.

Module 1: Synthetic Route & Mechanism

To maximize yield, you must understand the reaction pathway. The reaction proceeds through a dithiocarbamate intermediate which then cyclizes.

Critical Mechanism Visualization:

Figure 1: Reaction pathway for the cyclization of N-isobutyl-o-phenylenediamine. Note the risk of disulfide formation during workup.

Module 2: Troubleshooting & Optimization Guide

Phase 1: Precursor Quality (The Silent Yield Killer)

Issue: If your starting N-isobutyl-o-phenylenediamine contains unsubstituted o-phenylenediamine (OPD), you will co-synthesize unsubstituted benzimidazole-2-thiol.

-

Why it happens: Incomplete reductive amination or substitution during diamine synthesis.

-

Impact: The unsubstituted byproduct co-crystallizes with your target, making purification impossible without chromatography.

-

Solution: Verify diamine purity via GC-MS or NMR before adding

. If OPD > 2%, re-purify the diamine.

Phase 2: The Cyclization Reaction

Standard Protocol: Refluxing the diamine with

| Parameter | Recommendation | Technical Rationale |

| Solvent | Ethanol/Water (9:1) | Pure ethanol can lead to slower kinetics. A small amount of water helps solubilize the KOH and the dithiocarbamate intermediate. |

| Base | KOH (1.1 - 1.2 eq) | Essential to deprotonate the intermediate and drive the release of |

| Reagent | ||

| Time | 4 - 6 Hours | The isobutyl group adds steric bulk (beta-branching) near the nucleophilic nitrogen, slowing the ring closure compared to methyl analogs. |

Phase 3: Workup & Isolation (The "Oiling Out" Fix)

Issue: The product precipitates as a sticky oil or gum upon acidification. Solution:

-

Dilution: Before adding acid, dilute the reaction mixture with water (2x volume).

-

Temperature: Cool the basic solution to 0-5°C before acidification.

-

Acid Choice: Use Acetic Acid (AcOH) instead of HCl.

-

Why? HCl drops pH too fast, trapping impurities. AcOH buffers the pH around 4-5, allowing controlled crystal growth of the thione tautomer.

-

-

Disulfide Prevention: Add 1% Sodium Metabisulfite (

) to the aqueous mixture before acidification. This prevents the thiol group from oxidizing to the disulfide dimer (a common impurity that lowers melting point).

Module 3: FAQ - Specific Technical Issues

Q1: My NMR shows a mixture of two isomers. Is this S- vs N-alkylation?

-

Answer: If you used the diamine route, it is likely Tautomerism , not regioisomerism. Benzimidazole-2-thiols exist in equilibrium between the thione (NH-C=S) and thiol (N=C-SH) forms.

-

Diagnostic: In DMSO-d6, you should see a broad proton peak >12 ppm (NH thione form). This is normal.

-

Action: Do not attempt to separate them; they are the same compound in solution.

-

Q2: I tried alkylating 1H-benzimidazole-2-thiol with isobutyl bromide and got 30% yield. Why?

-

Answer: You likely formed the S-alkylated product (2-(isobutylthio)-1H-benzimidazole).

Q3: The product smells strongly of sulfur even after drying.

-

Answer: Trapped

or residual-

Fix: Recrystallize from Ethanol/Water.[5] If the smell persists, wash the solid with varying pH buffers or use a vacuum oven at 60°C for 12 hours.

-

References

-

Regioselectivity Issues in Alkylation

-

General Synthesis of Benzimidazole-2-thiones

-

Purification & Disulfide Risks

Sources

- 1. researchgate.net [researchgate.net]

- 2. Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides [mdpi.com]